molecular formula C16H19N3OS B4697294 N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea

N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea

Cat. No. B4697294
M. Wt: 301.4 g/mol
InChI Key: AZWDZMXIQMGSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea, also known as APTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APTU belongs to the class of thiourea derivatives, which have been widely studied for their diverse biological activities.

Scientific Research Applications

N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has also been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea is not fully understood. However, studies have suggested that N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has also been reported to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea is also stable under various pH and temperature conditions. However, N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has some limitations, including its low bioavailability and poor pharmacokinetic properties. Therefore, the development of novel drug delivery systems or analogs of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea may be necessary to improve its efficacy and bioavailability.

Future Directions

There are several future directions for the research on N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea. One potential direction is to investigate the potential of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the anticancer activity of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea in combination with other chemotherapeutic agents. Additionally, the development of novel drug delivery systems or analogs of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea may be a promising approach to improve its therapeutic potential. Overall, the research on N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has the potential to lead to the development of novel therapeutics for various diseases.

properties

IUPAC Name

1-(4-anilinophenyl)-3-(3-hydroxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-12-4-11-17-16(21)19-15-9-7-14(8-10-15)18-13-5-2-1-3-6-13/h1-3,5-10,18,20H,4,11-12H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWDZMXIQMGSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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